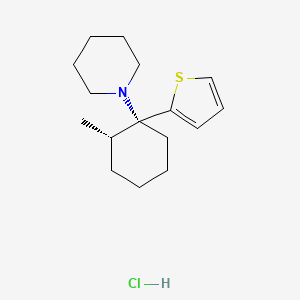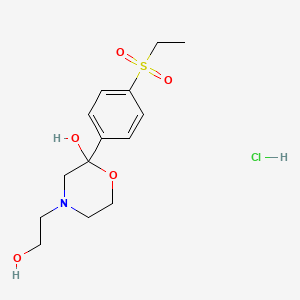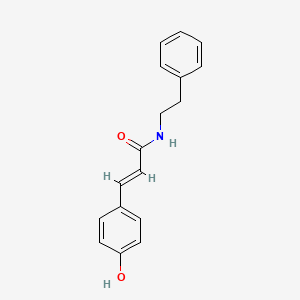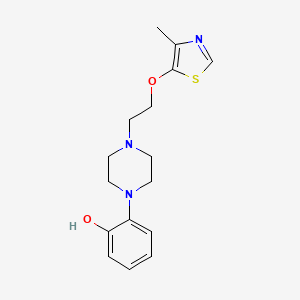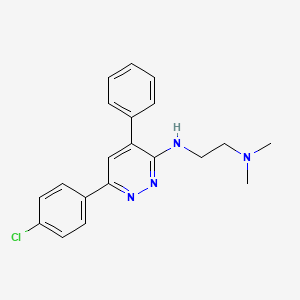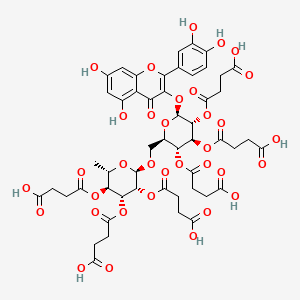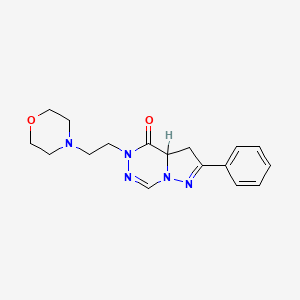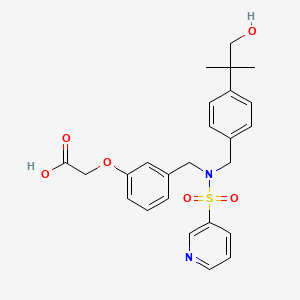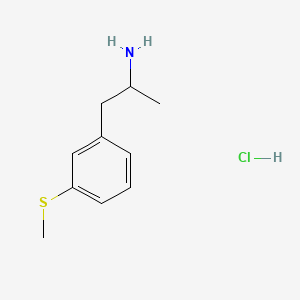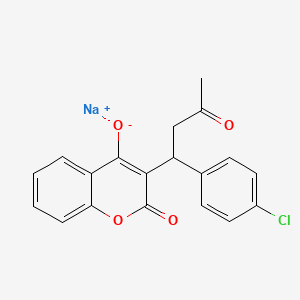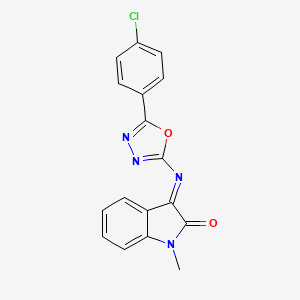
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the p-chlorophenyl group and the indolinone moiety in its structure contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone typically involves multiple steps. One common synthetic route includes the reaction of p-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole ring. This intermediate is then reacted with 1-methyl-2-indolinone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Analyse Chemischer Reaktionen
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the p-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It has been tested against various bacterial and fungal strains, showing promising results.
Medicine: Due to its biological activities, the compound is being explored for its potential use in drug development, particularly as an anticancer agent.
Wirkmechanismus
The mechanism of action of 3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone can be compared with other similar compounds, such as:
3-(5-(p-Chlorophenyl)-1,3,4-thiadiazol-2-ylimino)-1-methyl-2-indolinone: This compound has a thiadiazole ring instead of an oxadiazole ring, which may result in different biological activities and chemical properties.
3-(5-(p-Chlorophenyl)-1,3,4-triazol-2-ylimino)-1-methyl-2-indolinone: The presence of a triazole ring in this compound can lead to variations in its reactivity and biological effects.
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-ethyl-2-indolinone: The substitution of the methyl group with an ethyl group can influence the compound’s solubility and interaction with biological targets.
Eigenschaften
CAS-Nummer |
84640-79-9 |
|---|---|
Molekularformel |
C17H11ClN4O2 |
Molekulargewicht |
338.7 g/mol |
IUPAC-Name |
(3E)-3-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1-methylindol-2-one |
InChI |
InChI=1S/C17H11ClN4O2/c1-22-13-5-3-2-4-12(13)14(16(22)23)19-17-21-20-15(24-17)10-6-8-11(18)9-7-10/h2-9H,1H3/b19-14+ |
InChI-Schlüssel |
HQIRXHNTGVARDF-XMHGGMMESA-N |
Isomerische SMILES |
CN1C2=CC=CC=C2/C(=N\C3=NN=C(O3)C4=CC=C(C=C4)Cl)/C1=O |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=NC3=NN=C(O3)C4=CC=C(C=C4)Cl)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



